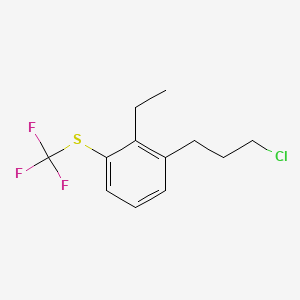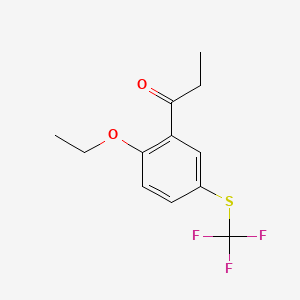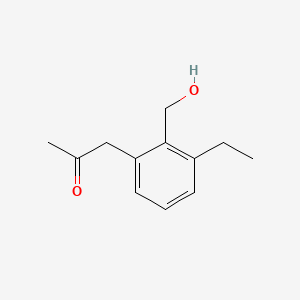
4,7-Dichlorobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichlorobenzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of two chlorine atoms at the 4 and 7 positions on the benzofuran ring. Benzofuran compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichlorobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-hydroxybenzophenones with reagents such as Corey-Chaykovsky reagent . Another approach involves the use of low-valent titanium in the McMurry reaction, which promotes the reductive deoxygenation of carbonyl compounds to olefins .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as hydrolysis, decarboxylation, and chlorination using reagents like phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichlorobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Dichloroquinones.
Reduction: Dichlorobenzofurans with fewer chlorine atoms.
Substitution: Amino or thiol-substituted benzofurans.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dichlorobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,7-Dichlorobenzofurazan: Shares similar structural features but differs in its fluorescence properties.
4,7-Dichloroquinoline: Another dichlorinated compound with distinct biological activities.
Uniqueness: 4,7-Dichlorobenzofuran is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Cl2O |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4,7-dichloro-1-benzofuran |
InChI |
InChI=1S/C8H4Cl2O/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H |
InChI Key |
ZQROAOQEUKHZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)








![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)

![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)

